molecular formula C11H13N3OS B7760783 2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one

2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one

Cat. No.: B7760783
M. Wt: 235.31 g/mol
InChI Key: NZMUOUFRBXYECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the aminoethylsulfanylmethyl group in this compound adds to its chemical versatility and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.

    Introduction of the Aminoethylsulfanylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 2-aminoethanethiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the aminoethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylsulfanylmethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Thiazole Derivatives: Compounds like thiazole-based drugs that exhibit antimicrobial and anticancer activities.

Uniqueness

2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one is unique due to the presence of the aminoethylsulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10/h1-4H,5-7,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMUOUFRBXYECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.